5-Tert-butyl-1,3-oxazole-2-thiol
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Overview
Description
5-Tert-butyl-1,3-oxazole-2-thiol is a heterocyclic compound with the molecular formula C₇H₁₁NOS. It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The tert-butyl group at the 5-position and the thiol group at the 2-position contribute to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Tert-butyl-1,3-oxazole-2-thiol are not well-studied. It is known that oxazoles, the class of compounds to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the oxazole and the biomolecule .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1,3-oxazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with tert-butyl isothiocyanate under basic conditions, followed by cyclization to form the oxazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-1,3-oxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The tert-butyl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-Tert-butyl-1,3-oxazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-1,3-oxazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various biological targets.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-1,3-oxazole-2-amine: Similar structure but with an amine group instead of a thiol group.
5-Tert-butyl-1,3-oxazole-2-methanol: Contains a hydroxyl group instead of a thiol group.
5-Tert-butyl-1,3-oxazole-2-carboxylic acid: Features a carboxyl group in place of the thiol group.
Uniqueness
5-Tert-butyl-1,3-oxazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity. The combination of the oxazole ring and the tert-butyl group further enhances its chemical stability and versatility in various applications.
Properties
IUPAC Name |
5-tert-butyl-3H-1,3-oxazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-7(2,3)5-4-8-6(10)9-5/h4H,1-3H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEGODRUHBMZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNC(=S)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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